

Spectroscopic Analysis of Dodecanedioic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: Dodecanedioic Acid

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Introduction

Dodecanedioic acid (DDDA), a saturated dicarboxylic acid with the chemical formula $\text{HOOC}(\text{CH}_2)_{10}\text{COOH}$, is a crucial molecule in various industrial applications, including the synthesis of polymers, lubricants, and pharmaceuticals.^[1] A comprehensive understanding of its molecular structure is essential for quality control and for its effective use in these fields. This technical guide provides a detailed overview of the spectroscopic data of **dodecanedioic acid**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques offer valuable insights into the molecular structure and functional groups present in the molecule.^[1]

Principles of Spectroscopic Analysis

Molecular spectroscopy investigates the interaction between electromagnetic radiation and matter. Both NMR and IR spectroscopy are powerful analytical tools that provide distinct structural information.^[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ^1H and ^{13}C . It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ^1H NMR spectroscopy reveals the types and numbers of hydrogen atoms, while ^{13}C NMR spectroscopy elucidates the carbon framework.^[1]

- **Infrared (IR) Spectroscopy:** IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[\[1\]](#)

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **dodecanedioic acid**.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data for **Dodecanedioic Acid**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Broad Singlet	2H	-COOH
2.18 - 2.38	Triplet	4H	-CH ₂ -COOH
1.49 - 1.69	Multiplet	4H	-CH ₂ -CH ₂ -COOH
1.25 - 1.26	Multiplet	12H	-(CH ₂) ₆ -

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The carboxylic acid proton signal is often broad due to hydrogen bonding and chemical exchange.
[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for **Dodecanedioic Acid**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
174.5 - 185	-COOH
34.0	-CH ₂ -COOH
29.1	-(CH ₂) _n -
28.9	-(CH ₂) _n -
28.7	-(CH ₂) _n -
24.6	-CH ₂ -CH ₂ -COOH

Note: Due to the molecule's symmetry, not all 12 carbon atoms are individually resolved in a standard ^{13}C NMR spectrum.[1] The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-185 ppm range.[4][5]

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for **Dodecanedioic Acid**[1]

Wavenumber (cm^{-1})	Vibrational Mode	Description
2500 - 3300	O-H stretch	Very broad band characteristic of a carboxylic acid dimer.[3]
2918	C-H stretch	Asymmetric stretching of methylene groups.[1]
2850	C-H stretch	Symmetric stretching of methylene groups.[1]
1700 - 1710	C=O stretch	Carbonyl stretch of the hydrogen-bonded carboxylic acid dimer.[1][3]
1470	C-H bend	Methylene scissoring.[1]
1410	O-H bend	In-plane bending of the hydroxyl group.[1]
1290	C-O stretch	Stretching of the carbon-oxygen single bond.[1]
930	O-H bend	Out-of-plane bending of the hydroxyl group (dimer).[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **dodecanedioic acid** are provided below.

3.1. NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:

- Weigh approximately 10-20 mg of **dodecanedioic acid**.[\[1\]](#)
- Dissolve the sample in about 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, Methanol-d₄, or Chloroform-d.[\[1\]](#) The choice of solvent is crucial to ensure the analyte is soluble and to avoid overlapping signals. DMSO-d₆ is a common choice for dicarboxylic acids.[\[1\]](#)
- Transfer the solution to a 5 mm NMR tube.[\[1\]](#)
- Instrumentation and Data Acquisition:
 - Acquire the NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[\[1\]](#)
 - For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of about 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[\[1\]](#)
 - For ¹³C NMR, a proton-decoupled experiment is generally employed to simplify the spectrum. A wider spectral width of approximately 200-250 ppm is necessary.[\[1\]](#)

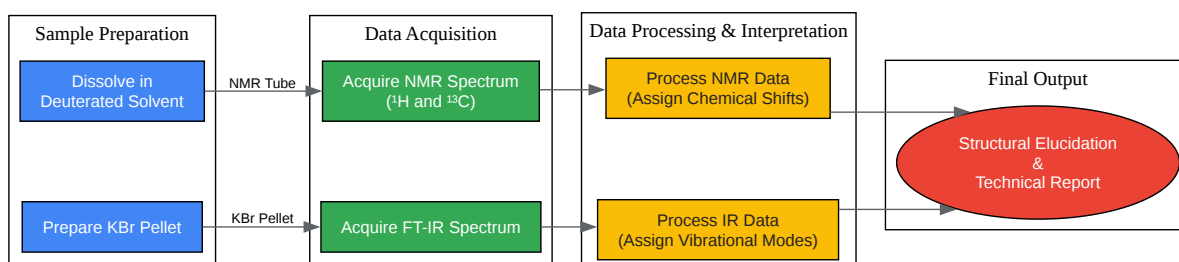
3.2. FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.[\[1\]](#)
 - Grind a small amount of **dodecanedioic acid** (about 1-2 mg) into a fine powder in an agate mortar.[\[1\]](#)
 - Add approximately 100-200 mg of the dry KBr to the mortar and mix it gently with the sample.[\[1\]](#)
 - Grind the mixture thoroughly to ensure a homogeneous dispersion.[\[1\]](#)
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation and Data Acquisition:

- Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[1]
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.[1]
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹. [1]
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[1]
- Data Processing and Interpretation:
 - Perform a baseline correction on the acquired spectrum.[1]
 - Identify the characteristic absorption bands and assign them to their corresponding functional group vibrations.[1]

Workflow Visualization

The logical flow for the spectroscopic analysis of **dodecanedioic acid** is illustrated in the following diagram.



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Caption: General workflow for the spectroscopic analysis of **dodecanedioic acid**.

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